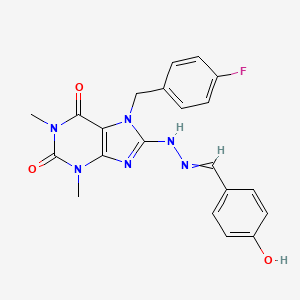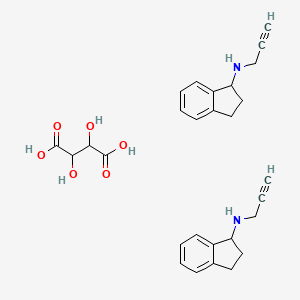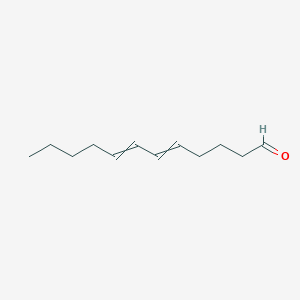![molecular formula C39H48O12 B14110281 (2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14110281.png)
(2,7,9,10,13-Pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxinine J is a member of the taxane family of natural products, which are diterpenoid compounds primarily isolated from the yew tree (genus Taxus). Taxanes are well-known for their complex molecular structures and significant biological activities, particularly their anticancer properties. Taxinine J, like other taxanes, exhibits a polycyclic structure that includes a characteristic 6-8-6 tricyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taxinine J involves multiple steps, starting from simpler precursors. One common approach is the total synthesis from taxadiene, a parent taxane. The synthetic route typically includes:
Oxidation Reactions: Site-selective allylic oxidations at specific carbon positions (e.g., C5, C10, and C13) to introduce necessary functional groups.
Cyclization Reactions: Formation of the tricyclic core structure through cyclization reactions, often involving Diels-Alder reactions.
Functional Group Modifications: Introduction and modification of various functional groups to achieve the final structure of taxinine J.
Industrial Production Methods
Industrial production of taxinine J can be achieved through semi-synthetic routes, where naturally occurring taxanes are modified to produce the desired compound. This approach often involves the extraction of taxanes from renewable resources such as the needles and twigs of the European yew tree, followed by chemical modifications to obtain taxinine J.
Chemical Reactions Analysis
Types of Reactions
Taxinine J undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups at specific positions.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as dioxiranes and other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of taxinine J, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
Taxinine J has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its biological activities, including cytotoxicity against cancer cells.
Medicine: Potential use in developing new anticancer drugs due to its structural similarity to other clinically used taxanes like paclitaxel.
Industry: Utilized in the production of derivatives with improved pharmacological properties.
Mechanism of Action
The mechanism of action of taxinine J involves its interaction with microtubules, similar to other taxanes. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known anticancer drug with a similar mechanism of action.
Docetaxel: Another clinically used taxane with enhanced water solubility and efficacy.
Taxinine E: A structurally related compound with similar biological activities.
Uniqueness
Taxinine J is unique due to its specific structural features and functional groups, which may confer distinct biological activities and pharmacological properties compared to other taxanes. Its synthesis and modification provide valuable insights into the chemistry of complex natural products and their potential therapeutic applications.
Properties
Molecular Formula |
C39H48O12 |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
(2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3 |
InChI Key |
LNTSYHPESCVWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110202.png)
![1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110210.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14110217.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110223.png)


![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B14110250.png)

![Methyl 6-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B14110252.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)
